3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid
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Overview
Description
3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 2-chloromethylpyridine with tert-butyl carbamate in the presence of a base such as sodium hydride. This reaction forms the Boc-protected amine intermediate. The intermediate is then subjected to a carboxylation reaction using carbon dioxide and a suitable catalyst to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of the free amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amine, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the Boc-protected amine group.
3-Aminomethylpyridine-2-carboxylic acid: Contains a free amine instead of the Boc-protected amine.
N-Boc-3-aminomethylpyridine: Similar structure but lacks the carboxylic acid group.
Uniqueness
3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid is unique due to the presence of both the Boc-protected amine and the carboxylic acid group. This dual functionality allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-8-5-4-6-13-9(8)10(15)16/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQQOBJWIIFKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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